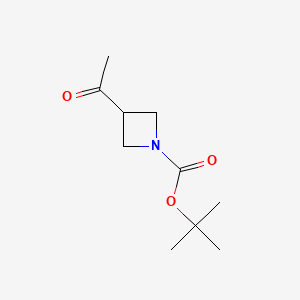![molecular formula C12H13BrN2O2 B592297 tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1228014-35-4](/img/structure/B592297.png)
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Overview
Description
“tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound used in various fields of research . It is often used in life sciences related research, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is represented by the InChI code1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” has a molecular weight of 297.15 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound has been used as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Kinase Inhibitors
The azaindole framework, which includes 4-Bromo-1-N-Boc-7-azaindole, is often used in the design of kinase inhibitors. These inhibitors have significant applications in the treatment of various diseases, including cancer .
Palladium-Catalyzed Cross-Coupling Reactions
4-Bromo-1-N-Boc-7-azaindole has been used in palladium-catalyzed cross-coupling reactions with amides, amines, amino acid esters, and phenols. This process forms C–N and C–O bonds, which are crucial in the synthesis of various pharmaceuticals .
Drug Optimization Strategies
Azaindoles, including 4-Bromo-1-N-Boc-7-azaindole, are interesting in terms of drug optimization strategies. They can be used to modulate and finely tune various properties of drugs, such as Lipinski’s rule of five, solubility, pK A, lipophilicity, target binding, and ADME-tox properties .
Synthesis of Natural Prenyl Indole Derivatives
The intermediate products involved in the synthesis scheme of this compound are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Bioisosteres of Indole or Purine Systems
The azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .
Mechanism of Action
Target of Action
Azaindole derivatives, which include this compound, are known to be used as kinase inhibitors .
Mode of Action
Azaindoles are recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They are known to interact with kinases, inhibiting their function .
Biochemical Pathways
As a kinase inhibitor, it can be inferred that it may affect various signaling pathways within the cell that are regulated by kinases .
Pharmacokinetics
Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding, and ADME-tox properties can be modulated and finely tuned using the azaindole core .
Result of Action
Given its potential role as a kinase inhibitor, it may lead to the inhibition of cell proliferation and other kinase-regulated cellular processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWJCGZCLBMYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729073 | |
| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228014-35-4 | |
| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

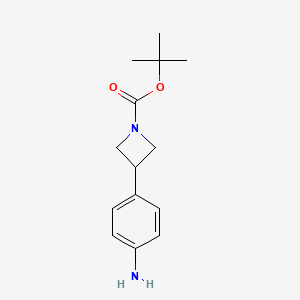


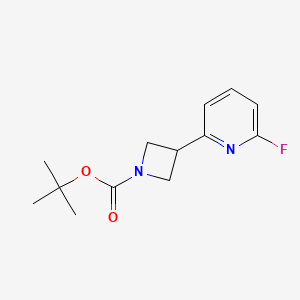
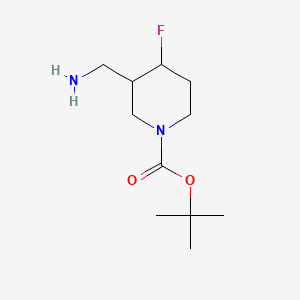

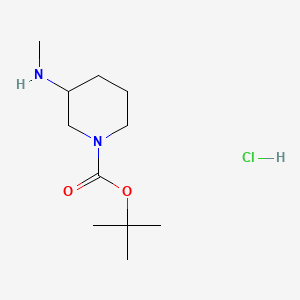




![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)
